Cas no 904745-59-1 ((5-Bromo-6-chloro-3-pyridyl)methanol)
(5-Bromo-6-chloro-3-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-6-chloro-3-pyridinemethanol
- (5-Bromo-6-chloro-3-pyridyl)methanol
- 2-chloro-3-bromo-5-hydroxymethylpyridine
- AU-004/43508314
- EN300-6496808
- (5-BROMO-6-CHLOROPYRIDIN-3-YL)METHANOL
- AKOS007930025
- MFCD15526782
- AC7185
- SCHEMBL487778
- J-501550
- SB55475
- AMY17099
- (5-Bromo-6-chloro-pyridin-3-yl)-methanol
- (5-bromo-6-chloro-3-pyridinyl)methanol
- 904745-59-1
- SY033102
- QWDIYYDBPYBDCM-UHFFFAOYSA-N
- CS-0159041
- MS-20473
- 3-Bromo-2-chloro-5-(hydroxymethyl)pyridine
- BBL102639
- DB-122071
- STL556442
-
- MDL: MFCD15526782
- Inchi: 1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
- InChI Key: QWDIYYDBPYBDCM-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CC(=C1)CO)Cl
Computed Properties
- Exact Mass: 220.92430g/mol
- Monoisotopic Mass: 220.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
(5-Bromo-6-chloro-3-pyridyl)methanol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 101337-1g |
(5-Bromo-6-chloro-3-pyridyl)methanol, 97% |
904745-59-1 | 97% | 1g |
$237.00 | 2023-09-08 | |
| TRC | B292225-50mg |
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| TRC | B292225-100mg |
(5-Bromo-6-chloro-3-pyridyl)methanol |
904745-59-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B292225-500mg |
(5-Bromo-6-chloro-3-pyridyl)methanol |
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$ 275.00 | 2022-06-07 | ||
| Alichem | A023022681-5g |
3-Bromo-2-chloropyridine-5-methanol |
904745-59-1 | 97% | 5g |
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| Chemenu | CM101501-5g |
(5-BroMo-6-chloropyridin-3-yl)Methanol |
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| eNovation Chemicals LLC | D913563-5g |
3-Bromo-2-chloro-5-(hydroxymethyl)pyridine |
904745-59-1 | 95% | 5g |
$645 | 2024-07-20 | |
| Chemenu | CM101501-5g |
(5-BroMo-6-chloropyridin-3-yl)Methanol |
904745-59-1 | 95% | 5g |
$643 | 2022-09-28 | |
| Apollo Scientific | OR471126-5g |
3-Bromo-2-chloro-5-(hydroxymethyl)pyridine |
904745-59-1 | 5g |
£826.00 | 2023-09-01 | ||
| Chemenu | CM101501-1g |
(5-BroMo-6-chloropyridin-3-yl)Methanol |
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$207 | 2024-07-20 |
(5-Bromo-6-chloro-3-pyridyl)methanol Suppliers
(5-Bromo-6-chloro-3-pyridyl)methanol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (5-Bromo-6-chloro-3-pyridyl)methanol
The Compound (5-Bromo-6-chloro-3-pyridyl)methanol: A Comprehensive Overview
The compound (5-Bromo-6-chloro-3-pyridyl)methanol (CAS No. 904745-59-1) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a hydroxymethyl group attached at the 3 position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of (5-Bromo-6-chloro-3-pyridyl)methanol in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antiviral agents. The presence of halogen atoms (bromine and chlorine) on the pyridine ring enhances its reactivity, making it an ideal candidate for nucleophilic aromatic substitution reactions. This property has been leveraged in the creation of novel drug candidates that target specific enzymes and receptors involved in disease pathways.
In addition to its pharmacological applications, (5-Bromo-6-chloro-3-pyridyl)methanol has also been investigated for its role in organic synthesis. Its hydroxymethyl group serves as a versatile functional group that can be easily modified to introduce additional substituents or to form new bonds. For instance, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, which can be further functionalized to create complex molecular architectures. This flexibility has made it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
From a structural standpoint, the compound's pyridine ring is highly electron-deficient due to the electron-withdrawing effects of bromine and chlorine atoms. This characteristic not only influences its reactivity but also contributes to its stability under certain reaction conditions. Recent computational studies have revealed that the electronic distribution within the molecule plays a critical role in determining its interaction with biological targets, such as proteins and nucleic acids.
The synthesis of (5-Bromo-6-chloro-3-pyridyl)methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination and chlorination of a pyridine derivative followed by hydroxylation at the 3 position. The use of catalytic systems and advanced purification techniques ensures high yields and purity levels, which are essential for downstream applications.
From an environmental perspective, understanding the fate and behavior of (5-Bromo-6-chloro-3-pyridyl)methanol in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent toxicological studies have indicated that while the compound exhibits moderate toxicity in vitro, its bioaccumulation potential is relatively low due to its high metabolic turnover rate in biological systems.
In conclusion, (5-Bromo-6-chloro-3-pyridyl)methanol (CAS No. 904745-59-1) is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, organic synthesis, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological advancements.
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